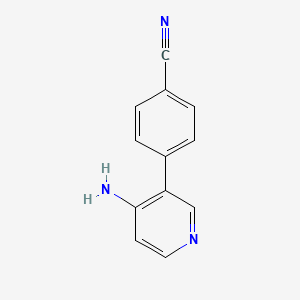

4-(4-Aminopyridin-3-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

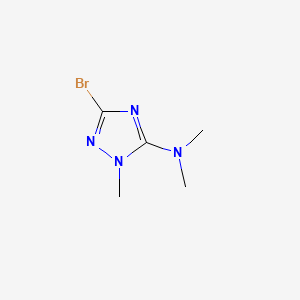

4-(4-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3 and a molecular weight of 195.22 . It is used for laboratory research purposes .

Molecular Structure Analysis

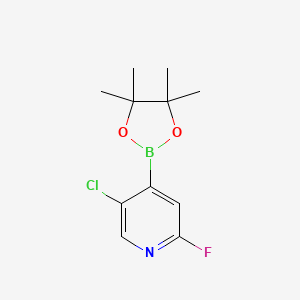

The molecular structure of 4-(4-Aminopyridin-3-yl)benzonitrile consists of a benzene ring attached to a pyridine ring via a nitrile group . The pyridine ring carries an amino group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Aminopyridin-3-yl)benzonitrile include a predicted boiling point of 429.6±35.0 °C . The density is predicted to be 1.24±0.1 g/cm3 . Unfortunately, the melting point and solubility are not specified .科学的研究の応用

Liquid Crystalline Behavior and Photophysical Properties

4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, a related compound, have been studied for their liquid crystalline behavior and photophysical properties. These compounds, with their luminescent features, show potential as mesogens, exhibiting phases like nematic and orthorhombic columnar phases based on their chain lengths. They also have significant blue emission properties, making them suitable for optical applications (Ahipa et al., 2014).

Intermediate in HIV-1 Reverse Transcriptase Inhibitors

4-((4-chloropyrimidin-2-yl)amino)benzonitrile serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its synthesis process involves several steps, including methylation and chlorination, and is crucial for the development of effective antiretroviral drugs (Ju Xiu-lia, 2015).

Dual Fluorescence in 4-(Dimethyl-amino)benzonitrile

The study of 4-(N,N-Dimethyl-amino)benzonitrile, a similar compound, focuses on its dual fluorescence property. This property is linked to its intramolecular charge-transfer state and is significant in understanding the photophysical behavior of such molecules, with implications in optical and electronic applications (Köhn & Hättig, 2004).

Histamine H4 Receptor Ligands

Compounds like 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine and its derivatives, which include benzonitrile structures, have been synthesized and evaluated for their potential as histamine H4 receptor ligands. These ligands are important in the development of treatments for inflammatory and pain-related conditions (Altenbach et al., 2008).

Corrosion Inhibition

Benzonitrile derivatives like 4-(isopentylamino)-3-nitrobenzonitrile have been studied for their effectiveness as corrosion inhibitors for mild steel. These studies combine experimental techniques and computational methods to understand the molecular structure's impact on corrosion inhibition efficiency, crucial in materials science and engineering (Chaouiki et al., 2018).

Synthesis and Complexation with Metal Ions

Research on tosylated 4-aminopyridine, which involves the synthesis and complexation with nickel and iron ions, sheds light on the potential of these compounds in the pharmaceutical and chemical industries. The complexation enhances the biological and catalytic potential of these ligands, offering avenues for new drug development and catalytic processes (Orie et al., 2021).

特性

IUPAC Name |

4-(4-aminopyridin-3-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-8-15-6-5-12(11)14/h1-6,8H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXKFBBQTCXHDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744825 |

Source

|

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1258620-63-1 |

Source

|

| Record name | 4-(4-Aminopyridin-3-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)